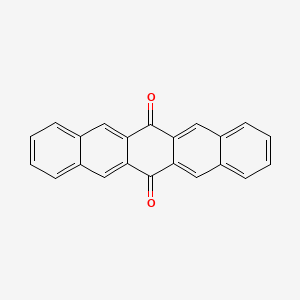

6,13-Pentacenequinone

Description

Propriétés

IUPAC Name |

pentacene-6,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12O2/c23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCVADNIXDUEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC5=CC=CC=C5C=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184375 | |

| Record name | 6,13-Pentacenequinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 6,13-Pentacenequinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3029-32-1 | |

| Record name | 6,13-Pentacenequinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,13-Pentacenequinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,13-Pentacenedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Suzuki–Miyaura Coupling of 2-Methyl-1,4-Naphthoquinone

A scalable synthesis from 2-methyl-1,4-naphthoquinone (C₁₁H₈O₂) was recently developed to bypass pentacene’s limited availability. The protocol involves:

-

Coupling reaction :

-

Precipitation and crystallization :

X-ray crystallography reveals that PenQ’s solid-state packing is stabilized by:

-

Hydrogen bonding : Between ketone (C=O) and hydroxyl (-OH) groups (2.89 Å)

-

π–π interactions : Centroid distances of 3.42 Å between adjacent quinoid rings .

Desymmetrization and Functionalization

Advances in modifying PenQ’s symmetric structure have enabled tailored derivatives for optoelectronic applications. A 2022 study demonstrated ethynylation via Sonogashira coupling:

-

Desymmetrization :

-

Divergent synthesis :

Physicochemical Properties and Purification

PenQ’s properties necessitate specialized handling:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 308.34 g/mol | |

| Melting point | 394°C | |

| Solubility | Ethanol, benzene, dioxane | |

| λₘₐₓ (UV-Vis) | 480 nm (ε = 12,500 M⁻¹cm⁻¹) |

Purification methods :

-

Recrystallization : Chloroform/hexane (3:1 v/v) achieves >98.5% purity .

-

Chromatography : Silica gel eluted with CH₂Cl₂:MeOH (95:5) removes trace oxidation byproducts .

Industrial and Environmental Considerations

While lab-scale methods are robust, scaling PenQ synthesis presents challenges:

Analyse Des Réactions Chimiques

Types of Reactions: 6,13-Pentacenequinone undergoes several types of chemical reactions, including nucleophilic addition, oxidation, and reduction. For instance, nucleophilic addition of bulky aryl substituents to this compound can be achieved using lithium organic reagents .

Common Reagents and Conditions:

Nucleophilic Addition: Lithium organic reagents are commonly used for nucleophilic addition reactions.

Oxidation and Reduction: Standard oxidizing and reducing agents can be used to modify the quinone structure.

Major Products: The major products formed from these reactions include various substituted pentacenes, which differ in their crystal packing and photochemical stability .

Applications De Recherche Scientifique

Organic Electronics

One of the primary applications of 6,13-pentacenequinone is in organic field-effect transistors (OFETs). Research indicates that the incorporation of this compound can improve charge transport properties and device stability.

- Case Study : A study demonstrated that thin films of this compound showed high mobility and stability when used as active layers in OFETs. The mobility was reported to be comparable to that of traditional inorganic semiconductors .

| Property | Value |

|---|---|

| Mobility | Up to 1 cm²/V·s |

| Stability | High |

| Application | Organic Field-Effect Transistors |

Photonics

The optical properties of this compound make it suitable for applications in photonics, particularly in UV detection and light-emitting devices.

- Case Study : Research highlighted that thin films of this compound exhibit a Stokes shift of approximately 1 eV, making them effective for UV detectors . This property is crucial for developing sensors that can operate under varying light conditions.

| Application | Property |

|---|---|

| UV Detectors | Large Stokes Shift (~1 eV) |

| Light Emitting Devices | High photoluminescence efficiency |

Catalysis

This compound has shown potential as a catalyst in various chemical reactions, including dye degradation processes.

- Case Study : A study investigated the use of this compound in solar light-driven dye degradation. The compound facilitated the breakdown of organic dyes under UV light exposure, demonstrating its effectiveness as a photocatalyst .

| Reaction Type | Catalyst Used |

|---|---|

| Dye Degradation | This compound |

| Light Source | Solar Light |

Structural and Optical Properties

The structural characteristics of this compound contribute significantly to its functionality in various applications.

- X-ray Diffraction Analysis : Studies have shown that the molecular packing of this compound allows for efficient charge transport due to its planar structure and strong intermolecular interactions .

- Optical Properties : The absorption spectrum indicates strong absorption in the UV region, making it suitable for optoelectronic applications.

Mécanisme D'action

The mechanism of action of 6,13-Pentacenequinone involves its electronic structure and interactions with light. The compound exhibits strong photoluminescence due to the transfer of electrons from the lowest unoccupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO) . This electron-hole recombination is crucial for its applications in organic electronics.

Comparaison Avec Des Composés Similaires

Pentacene: Known for its high charge mobility and use in organic field-effect transistors.

Anthraquinone: Another quinone derivative with applications in dyes and pigments.

6,13-Bis(m-tolyl)pentacene: A derivative with improved solubility and stability for use in spin coating of organic field-effect transistors.

Uniqueness: 6,13-Pentacenequinone is unique due to its strong photoluminescence and potential for use in UV detectors. Its ability to form stable thin films and its applications in organic electronics further distinguish it from other similar compounds .

Activité Biologique

6,13-Pentacenequinone (PQ) is a significant compound in organic chemistry, particularly noted for its role as an intermediate in the production of organic semiconductors. Its biological activity has garnered attention in various studies, revealing potential applications in photocatalysis and as a therapeutic agent. This article consolidates findings from diverse sources regarding the biological activity of this compound, including its synthesis, properties, and applications.

Chemical Structure and Properties

This compound has the molecular formula and a CAS number of 3029-32-1. The compound features a quinone structure, which is known for its redox properties and ability to participate in various biochemical reactions. Its structural characteristics contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves a solvent-free solid-state reaction. For example, one method includes the oxidation of pentacene using oxidizing agents like potassium permanganate or lead tetraacetate under controlled conditions to yield PQ effectively .

Photocatalytic Properties

Recent studies have highlighted the photocatalytic potential of this compound under solar light. It has been investigated for hydrogen production through water splitting, showcasing its ability to generate hydrogen gas efficiently when exposed to light .

Table 1: Summary of Photocatalytic Activity

| Study Reference | Photocatalytic Reaction | Efficiency (%) | Conditions |

|---|---|---|---|

| Hydrogen production | Up to 70 | Solar light | |

| Water splitting | 65 | Under UV light |

Antimicrobial Activity

The antimicrobial properties of quinones, including PQ, have been explored. Quinones are known to exhibit antibacterial and antifungal activities due to their ability to disrupt cellular processes and induce oxidative stress in microbial cells. Studies indicate that this compound can inhibit the growth of various bacterial strains .

Case Study: Antimicrobial Efficacy

In a study assessing the antibacterial effects of PQ against Escherichia coli and Staphylococcus aureus, results showed that PQ exhibited significant inhibitory zones compared to control groups. The minimum inhibitory concentration (MIC) was determined to be approximately 50 µg/mL for both bacterial strains .

The biological activity of this compound is primarily attributed to its redox cycling capability. Upon reduction and oxidation, PQ can generate reactive oxygen species (ROS), leading to oxidative damage in cells. This mechanism underlies both its photocatalytic activity and its antimicrobial effects.

Safety and Toxicity

While exploring the biological applications of this compound, it is crucial to consider its safety profile. Toxicological assessments indicate that while PQ has promising applications in catalysis and as an antimicrobial agent, it also poses risks at higher concentrations due to potential cytotoxic effects . Further studies are necessary to establish safe usage levels for therapeutic applications.

Q & A

Q. How do environmental factors (e.g., humidity, oxygen) degrade this compound-based devices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.